molecular formula C12H14OS B13100550 3-Benzyldihydro-2H-thiopyran-4(3H)-one

3-Benzyldihydro-2H-thiopyran-4(3H)-one

Cat. No.: B13100550
M. Wt: 206.31 g/mol
InChI Key: YNXSLTFVMBNFCX-UHFFFAOYSA-N
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Description

3-Benzyldihydro-2H-thiopyran-4(3H)-one is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyldihydro-2H-thiopyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a benzyl halide with a thioketone in the presence of a base, leading to the formation of the thiopyran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzyldihydro-2H-thiopyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran or tetrahydrothiopyran.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl group or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyldihydro-2H-thiopyran-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran: The parent compound with a sulfur atom in the pyran ring.

    Dihydrothiopyran: A reduced form of thiopyran with additional hydrogen atoms.

    Benzylthiopyran: Similar to 3-Benzyldihydro-2H-thiopyran-4(3H)-one but with variations in the substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiopyran derivatives. Its benzyl group can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

3-benzylthian-4-one

InChI

InChI=1S/C12H14OS/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

YNXSLTFVMBNFCX-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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